Product packaging for Methyl 4-chloroquinazoline-7-carboxylate(Cat. No.:CAS No. 183322-47-6)

Methyl 4-chloroquinazoline-7-carboxylate

Cat. No.: B062593
CAS No.: 183322-47-6
M. Wt: 222.63 g/mol
InChI Key: BYHDRGRVVXBJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Quinazoline (B50416) Heterocycle and its Biological Relevance

Quinazoline is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org This nitrogen-containing scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov The stability of the quinazoline ring system and the relative ease of its synthesis have made it an attractive framework for the development of new therapeutic agents. researchgate.net

The biological relevance of quinazoline derivatives is extensive and well-documented. These compounds have demonstrated a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive properties. mdpi.comresearchgate.netnih.gov Their mechanism of action often involves the inhibition of key enzymes or receptors involved in disease progression. For instance, many quinazoline-based anticancer agents function by inhibiting protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial for cell signaling and proliferation. wikipedia.orgmdpi.com The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological profile to achieve desired therapeutic effects. researchgate.netnih.gov

Historical Development of Quinazoline-Based Therapeutics

The history of quinazoline chemistry dates back to the late 19th century, with the first synthesis of the parent compound reported in 1895. wikipedia.org However, its therapeutic potential was not significantly explored until the mid-20th century. An early example of a medicinally relevant quinazoline is Prazosin, an alpha-1 blocker used to treat high blood pressure, which gained prominence in the 1970s. nih.govontosight.ai

The major breakthrough for quinazoline-based therapeutics came with the discovery of their potent activity as tyrosine kinase inhibitors (TKIs) in the late 1990s. This led to the development of a new generation of targeted cancer therapies. A significant milestone was the approval of Gefitinib (B1684475) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of non-small cell lung cancer (NSCLC). wikipedia.org This was followed by the approval of other quinazoline-based TKIs, each targeting specific molecular pathways in cancer cells. The success of these drugs solidified the importance of the quinazoline scaffold in modern oncology and spurred further research into its therapeutic applications. researchgate.net

Drug Name Year of FDA Approval (Approx.) Therapeutic Use Mechanism of Action
Gefitinib 2003Non-Small Cell Lung CancerEGFR Tyrosine Kinase Inhibitor wikipedia.org
Lapatinib 2007Metastatic Breast CancerDual EGFR and HER2 Tyrosine Kinase Inhibitor wikipedia.org
Erlotinib (B232) 2013Non-Small Cell Lung Cancer, Pancreatic CancerEGFR Tyrosine Kinase Inhibitor wikipedia.org
Afatinib 2013Non-Small Cell Lung CancerIrreversible ErbB Family Blocker (EGFR, HER2) wikipedia.org

Rationale for Research on Substituted Quinazoline Derivatives

The core quinazoline structure serves as a versatile template, but its therapeutic efficacy is profoundly influenced by the nature and position of its substituents. frontiersin.org Research into substituted quinazoline derivatives is driven by the goal of optimizing pharmacological properties, a process central to modern drug discovery. researchgate.netmdpi.com Key motivations include enhancing potency, improving selectivity for the target receptor to minimize off-target effects, and modifying physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

The 4-position of the quinazoline ring is particularly significant. The introduction of a chlorine atom at this position, creating a 4-chloroquinazoline (B184009), is a common and crucial step in the synthesis of many biologically active molecules. nih.govbeilstein-journals.org The chlorine atom acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the straightforward introduction of various amine-containing side chains, most notably anilines, to generate 4-anilinoquinazolines. nih.govsemanticscholar.org This specific subclass is the foundation for many successful EGFR inhibitors like gefitinib and erlotinib, demonstrating the strategic importance of substitution at the C4 position. nih.govsemanticscholar.org Further substitutions on the benzene ring portion of the scaffold, such as at the 7-position, allow for additional modulation of the molecule's properties. nih.gov

Contextualizing Methyl 4-chloroquinazoline-7-carboxylate within Contemporary Chemical Biology Research

This compound (CAS No. 183322-47-6) is a substituted quinazoline derivative that serves as a key building block in the synthesis of more complex, pharmacologically active compounds. alchempharmtech.comuni.lu Its structure features two critical reactive sites: the chloro group at the 4-position and the methyl ester at the 7-position.

The 4-chloro group is the primary site for introducing diversity. As previously noted, it is highly susceptible to nucleophilic substitution, making it an ideal handle for attaching various functional groups, particularly substituted anilines. nih.govnih.gov This reaction is a cornerstone in the synthesis of libraries of potential kinase inhibitors. beilstein-journals.orgsemanticscholar.org

The methyl carboxylate group at the 7-position offers a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, allowing for the attachment of other molecular fragments designed to interact with specific pockets of a target protein or to improve the compound's solubility and pharmacokinetic properties. nih.gov

Therefore, this compound is not typically an end-product with direct biological application itself, but rather a valuable intermediate. Its utility lies in providing a pre-functionalized scaffold that streamlines the synthesis of targeted agents. In contemporary chemical biology and drug discovery, such intermediates are crucial for the efficient construction of novel molecular probes and potential drug candidates aimed at a variety of targets, including but not limited to, protein kinases and other enzymes implicated in cancer and inflammatory diseases. mdpi.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B062593 Methyl 4-chloroquinazoline-7-carboxylate CAS No. 183322-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloroquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDRGRVVXBJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590480
Record name Methyl 4-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-47-6
Record name Methyl 4-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinazoline-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Methyl 4 Chloroquinazoline 7 Carboxylate

Established Synthetic Routes for Methyl 4-chloroquinazoline-7-carboxylate

The construction of the this compound framework typically involves a multi-step process commencing with appropriately substituted anthranilic acid derivatives. The key stages involve the formation of the quinazoline (B50416) ring system followed by a crucial chlorination step.

The most common pathway to this compound begins with a substituted anthranilic acid, specifically 4-amino-3-methoxycarbonylbenzoic acid. This precursor undergoes cyclization to form the corresponding methyl 4-hydroxyquinazoline-7-carboxylate. This transformation can be achieved through various methods, including reaction with formamide or other one-carbon sources. prepchem.comresearchgate.net

The pivotal step in the synthesis is the conversion of the hydroxyl group at the C-4 position to a chloro group. This is typically accomplished by treating the methyl 4-hydroxyquinazoline-7-carboxylate intermediate with a chlorinating agent. smolecule.com Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netlibretexts.orgmasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. libretexts.org Other chlorinating agents such as phosphorus oxychloride (POCl₃) can also be utilized. smolecule.com

A general representation of this synthetic route is depicted below:

Scheme 1: General Synthetic Pathway for this compound

Step 1: Cyclization of the anthranilic acid derivative to form the quinazoline ring. Step 2: Chlorination of the 4-hydroxyquinazoline intermediate.

Optimizing the synthesis of this compound focuses on maximizing the yield and purity at each step. Key parameters that are often adjusted include reaction temperature, reaction time, and the choice of solvent and catalyst. journalirjpac.comresearchgate.net

For the initial cyclization reaction, the choice of the one-carbon source and the reaction conditions can significantly impact the yield of the methyl 4-hydroxyquinazoline-7-carboxylate intermediate. For the subsequent chlorination step, the selection of the chlorinating agent and the reaction temperature are critical. While thionyl chloride is effective, controlling the temperature is essential to prevent unwanted side reactions and decomposition of the product. The use of microwave irradiation has been explored as a method to accelerate quinazoline synthesis and improve yields in some cases. nih.govesmed.org

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges. One of the primary concerns is the handling of corrosive and hazardous reagents like thionyl chloride and phosphorus oxychloride. These reagents require specialized equipment and stringent safety protocols to manage their reactivity and the evolution of toxic byproducts such as sulfur dioxide and hydrogen chloride gas. libretexts.orgmasterorganicchemistry.com

Heat management during the chlorination step is another critical factor. The reaction is often exothermic, and efficient heat dissipation is necessary to maintain control over the reaction rate and prevent thermal decomposition of the product. In large-scale reactors, ensuring uniform mixing and temperature distribution can be challenging.

Furthermore, the purification of large quantities of the final product can be complex and costly. Crystallization processes need to be carefully designed to ensure high purity and consistent crystal morphology, which can be important for downstream applications. The environmental impact of the process, including the disposal of waste streams containing hazardous chemicals, must also be carefully considered and managed.

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.govdoaj.org This reactivity makes this compound a valuable intermediate for the synthesis of a wide array of substituted quinazoline derivatives.

The reaction of this compound with various primary and secondary amines is a well-established method for introducing nitrogen-based functional groups at the C-4 position. nih.govresearchgate.net These reactions typically proceed under mild conditions and can be facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction. The electronic nature of the amine nucleophile can influence the reaction rate, with electron-rich amines generally reacting more readily. nih.gov

The general mechanism for the amine-mediated substitution involves the nucleophilic attack of the amine on the electron-deficient C-4 carbon of the quinazoline ring, followed by the elimination of the chloride ion. researchgate.net

Table 1: Examples of Amine-Mediated Substitutions on 4-Chloroquinazolines

Amine Nucleophile Product
Aniline (B41778) Methyl 4-(phenylamino)quinazoline-7-carboxylate
Piperidine Methyl 4-(piperidin-1-yl)quinazoline-7-carboxylate

Thiol-Mediated Substitutions

In addition to amines, thiols and their corresponding thiolates are effective nucleophiles for displacing the chloro group at the C-4 position of the quinazoline ring. asianpubs.orgresearchgate.netnih.govbyu.edu These reactions lead to the formation of 4-thioether derivatives of quinazoline. The reactions are often carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the thiol and generate the more nucleophilic thiolate anion. asianpubs.orgnih.gov

The synthesis of these 4-thioquinazoline derivatives is of interest due to their potential biological activities. The reaction conditions can be tailored to accommodate a variety of thiols, including both aliphatic and aromatic thiols.

Table 2: Examples of Thiol-Mediated Substitutions on 4-Chloroquinazolines

Thiol Nucleophile Product
Ethanethiol Methyl 4-(ethylthio)quinazoline-7-carboxylate
Thiophenol Methyl 4-(phenylthio)quinazoline-7-carboxylate

Reactions with Other Nucleophilic Reagents

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the fused pyrimidine (B1678525) ring, which stabilizes the Meisenheimer intermediate formed during the substitution process. While reactions with amines are common, the C-4 position also readily reacts with a variety of other nucleophiles, including alkoxides and thiolates.

Oxygen Nucleophiles: The displacement of the C-4 chloride with oxygen-based nucleophiles, such as alkoxides, provides a straightforward route to 4-alkoxyquinazolines. These reactions are typically carried out by treating the chloroquinazoline with the corresponding alcohol in the presence of a base, such as sodium hydride or potassium carbonate, to generate the alkoxide in situ. For instance, reaction with sodium methoxide in methanol would be expected to yield methyl 4-methoxyquinazoline-7-carboxylate.

Sulfur Nucleophiles: Similarly, sulfur nucleophiles, like thiols, can displace the C-4 chloride to form 4-thioether derivatives. These reactions are often performed in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. For example, the reaction of this compound with a thiol, such as thiophenol, in the presence of a suitable base like potassium carbonate, would lead to the formation of methyl 4-(phenylthio)quinazoline-7-carboxylate. Such thioether linkages can be valuable for further synthetic manipulations or for their own biological activities.

The general reactivity trend for nucleophilic substitution at the C-4 position of 4-chloroquinazolines is well-established, with a wide range of nucleophiles participating in this transformation under relatively mild conditions. nih.gov

Derivatization of the C-7 Carboxylate Moiety

The methyl ester at the C-7 position provides another handle for synthetic modification, allowing for a variety of functional group interconversions.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. This transformation yields 4-chloroquinazoline-7-carboxylic acid, a key intermediate for the synthesis of amides and other carboxylic acid derivatives.

Amidation Reactions: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, although this often requires harsh conditions. A more common and efficient approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine using a variety of amide coupling reagents. Standard coupling agents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used to facilitate the formation of the amide bond. This two-step sequence provides a versatile method for the synthesis of a wide range of 4-chloro-N-substituted-quinazoline-7-carboxamides. organic-chemistry.orgnih.gov

Reduction to Alcohols: The C-7 methyl ester can be reduced to the corresponding primary alcohol, (4-chloroquinazolin-7-yl)methanol. Strong reducing agents such as lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. This reduction provides a route to further functionalization, for example, through oxidation of the alcohol to an aldehyde or conversion to an alkyl halide.

The resulting alcohol can also be a valuable synthon for introducing other functionalities. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for subsequent nucleophilic substitution reactions at the benzylic position.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituted C-4 position of this compound is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex aryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. organic-chemistry.org In the context of this compound, the C-4 chloride can be coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters.

These reactions are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a phosphine ligand and a base. The choice of ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. For related polyhalogenated quinazolines, regioselective Suzuki couplings have been demonstrated, with the C-4 position being the most reactive site. nih.govmdpi.com This high reactivity at C-4 suggests that this compound would be an excellent substrate for such transformations, allowing for the introduction of a wide array of aryl and heteroaryl substituents at this position.

Below is a table illustrating representative Suzuki coupling reactions for analogous 4-chloroquinazoline (B184009) systems.

ElectrophileBoronic AcidCatalystBaseSolventProductYield (%)
2,4,7-TrichloroquinazolinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O2,7-Dichloro-4-phenylquinazoline~90
4-Chloro-6-iodoquinazoline4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O6-Iodo-4-(4-methoxyphenyl)quinazoline85
4-Chloro-2-phenylquinazoline3-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O4-(3-Methylphenyl)-2-phenylquinazoline92

This data is representative of Suzuki couplings on related quinazoline scaffolds and is intended to be illustrative of the potential reactivity of this compound.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide or pseudohalide. nih.govwikipedia.org The C-4 chloride of this compound can serve as the electrophilic partner in this reaction.

A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. thermofisher.com The reaction is typically carried out in the presence of a palladium(0) catalyst, often with the addition of a ligand. The choice of catalyst, ligand, and reaction conditions can influence the efficiency of the coupling. This methodology provides a complementary approach to the Suzuki coupling for the introduction of various carbon-based substituents, including alkyl, vinyl, and aryl groups, at the C-4 position of the quinazoline ring.

The general mechanism of the Stille coupling involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Below is a table of representative Stille coupling reactions on analogous systems.

ElectrophileOrganostannaneCatalystSolventProductYield (%)
4-IodoanisoleTributyl(phenyl)stannanePd(PPh₃)₄Toluene4-Methoxyphenylbenzene95
2-BromopyridineTributyl(vinyl)stannanePd(PPh₃)₄THF2-Vinylpyridine88
4-ChlorotolueneTrimethyl(phenyl)stannanePd₂(dba)₃ / P(t-Bu)₃Dioxane4-Methylbiphenyl91

This data is representative of Stille couplings on related aromatic halides and is intended to be illustrative of the potential reactivity of this compound.

Other Transition Metal-Catalyzed Transformations

The chloro-substituent at the C4-position of the quinazoline ring in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for introducing molecular complexity and synthesizing a diverse range of derivatives. The high reactivity of the C4-Cl bond is attributed to the α-nitrogen effect and the coordination of the palladium(0) catalyst with the N-3 lone pair electrons during the oxidative addition step. nih.gov

Prominent among these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the 4-chloroquinazoline core with organoboron compounds, such as arylboronic acids. nih.govorganic-chemistry.orgwikipedia.org For instance, the reaction of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ selectively yields the C-4 substituted products. nih.gov This methodology can be extrapolated to this compound to introduce a variety of aryl or heteroaryl substituents at the C4-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com The coupling of 2-substituted 4-chloroquinazolines with terminal alkynes has been successfully achieved using a Pd(PPh₃)₄/CuI catalyst system in the presence of a base like cesium carbonate in DMF at room temperature. nih.govresearchgate.net This allows for the introduction of various alkynyl groups at the C4-position of the quinazoline scaffold, a valuable transformation for the synthesis of complex molecules. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, specifically for the amination of aryl halides. organic-chemistry.orgwikipedia.orglibretexts.org The reaction of 4-chloroquinazolines with a range of primary and secondary amines, including anilines, provides an efficient route to 4-aminoquinazoline derivatives. nih.govbeilstein-journals.org Microwave irradiation has been shown to accelerate these reactions, particularly with electron-poor amines. nih.govbeilstein-journals.org This method is highly applicable for the synthesis of 4-(arylamino) and 4-(alkylamino) derivatives of methyl quinazoline-7-carboxylate.

Table 1: Overview of Transition Metal-Catalyzed Transformations on the 4-Chloroquinazoline Core

Reaction Catalyst System Coupling Partner Bond Formed Potential Product from this compound
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃ Arylboronic acid C-C Methyl 4-arylquinazoline-7-carboxylate
Sonogashira Coupling Pd(PPh₃)₄, CuI, Cs₂CO₃ Terminal alkyne C-C Methyl 4-alkynylquinazoline-7-carboxylate
Buchwald-Hartwig Amination Pd(OAc)₂, X-Phos, KOt-Bu Primary/Secondary amine C-N Methyl 4-(substituted amino)quinazoline-7-carboxylate

Strategies for Isotopic Labeling and Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically labeled variants of this compound, containing deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), can provide valuable insights into its chemical and biological behavior.

Deuterium labeling can be strategically employed to probe reaction mechanisms and enhance the metabolic stability of drug candidates. acs.org Several methods can be envisioned for the introduction of deuterium into the this compound scaffold.

One potential approach for deuterium incorporation at a specific position is through a reaction analogous to the Leuckart-Wallach reaction, which has been utilized for the selective deuteration of the 4-position of a quinazolinone scaffold using deuterated formic acid as the deuterium source. acs.org Another strategy could involve an enolization-based mechanism, which has been demonstrated for the deuteration at the C-3 position of flavanones using D₃PO₄ and AcOD. nih.gov While not directly on the quinazoline core, this suggests a plausible route for deuterium incorporation at positions amenable to enolization.

Mechanistic studies of iridium-catalyzed transfer hydrogenation have utilized deuterium labeling to understand the reversible nature of hydride transfer to quinolinium salts, providing a precedent for using such methods to probe reactions involving the quinazoline core. researchgate.net

Table 2: Potential Strategies for Deuterium Labeling of Quinazoline Derivatives

Labeling Position Proposed Method Deuterium Source Key Transformation
C4-Position Leuckart-Wallach type reaction Deuterated formic acid Reductive amination/cyclization
Positions α to a carbonyl Enolization D₃PO₄ / AcOD Keto-enol tautomerism
Various positions Iridium-catalyzed H/D exchange Deuterated solvent (e.g., CD₃OD) Reversible hydride transfer

The incorporation of stable isotopes such as ¹³C and ¹⁵N is crucial for nuclear magnetic resonance (NMR) spectroscopic studies and for use as internal standards in quantitative mass spectrometry.

The synthesis of ¹³C-labeled quinazolines can be approached by utilizing ¹³C-labeled starting materials in the core synthesis of the quinazoline ring. For example, the synthesis of [2-¹³C]quinoline and [3-¹³C]quinoline has been achieved from labeled acetyl chloride and isatin through a Pfitzinger reaction, followed by decarboxylation, chlorination, and reduction. beilstein-journals.org A similar strategy could be adapted for the synthesis of ¹³C-labeled this compound by employing a correspondingly labeled precursor in the quinazoline ring formation.

For the incorporation of ¹⁵N, enzymatic and synthetic methods provide viable routes. The enzymatic synthesis of guanine nucleotides labeled with ¹⁵N at the 2-amino group has been demonstrated using ¹⁵NH₄Cl as the nitrogen source. nih.gov Synthetically, ¹⁵N-labeled pre-queuosine nucleobase derivatives have been prepared using ¹⁵N-labeled precursors such as [¹⁵N]-phthalimide and [¹⁵N₃]-guanidine in cyclocondensation reactions. beilstein-journals.org These approaches highlight the feasibility of introducing ¹⁵N into the quinazoline core of this compound by employing ¹⁵N-labeled reagents in the synthetic sequence.

Table 3: Potential Strategies for ¹³C and ¹⁵N Labeling of Quinazoline Derivatives

Isotope Labeling Strategy Labeled Precursor Example Key Reaction Type
Carbon-13 Use of ¹³C-labeled building blocks in ring synthesis [1-¹³C] or [2-¹³C]acetyl chloride Pfitzinger-type reaction
Nitrogen-15 Use of ¹⁵N-labeled reagents in ring synthesis or functional group introduction [¹⁵N]-Phthalimide, [¹⁵N₃]-Guanidine Cyclocondensation
Nitrogen-15 Enzymatic synthesis ¹⁵NH₄Cl Enzyme-catalyzed amination

Advanced Analytical and Spectroscopic Characterization of Methyl 4 Chloroquinazoline 7 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR Spectroscopy for Molecular Structure Assignment

The protons on the quinazoline (B50416) ring system are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. The proton at position 2 (H-2) is anticipated to be the most deshielded due to the influence of the adjacent nitrogen atoms, likely appearing as a singlet downfield. The protons on the benzene (B151609) ring portion (H-5, H-6, and H-8) will exhibit chemical shifts influenced by the chloro and carboxylate substituents. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, generally around δ 3.9-4.1 ppm.

Expected ¹H NMR Chemical Shifts for Methyl 4-chloroquinazoline-7-carboxylate

ProtonExpected Chemical Shift (ppm)Multiplicity
H-29.0 - 9.3s
H-58.2 - 8.5d
H-67.8 - 8.1dd
H-88.6 - 8.9d
-OCH₃3.9 - 4.1s

Carbon-13 NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the methyl ester group is expected to have the largest chemical shift, typically in the range of δ 165-175 ppm. The carbons of the quinazoline ring will appear in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the nitrogen atoms and the substituents. The carbon atom at position 4 (C-4), being attached to the electronegative chlorine atom, will be significantly deshielded. The methyl carbon of the ester group will resonate in the upfield region of the spectrum, usually around δ 50-55 ppm. In some dimethyltin (B1205294) carboxylate complexes, the carbonyl carbon shows a resonance at δ 176 and 173 ppm acs.org.

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
C-2155 - 158
C-4160 - 163
C-4a150 - 153
C-5125 - 128
C-6128 - 131
C-7130 - 133
C-8120 - 123
C-8a148 - 151
C=O165 - 168
-OCH₃52 - 55

Two-Dimensional NMR Techniques for Connectivity and Conformation

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For this compound, COSY would be used to confirm the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This technique would definitively assign the proton signals to their corresponding carbon atoms in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the methyl ester protons to the carbonyl carbon and the C-7 position of the quinazoline ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. The presence of the nitrogen atoms in the quinazoline ring provides basic sites that are readily protonated. The study of quinazoline drug impurities has shown that ESI-MS/MS is effective in establishing fragmentation rules based on common patterns, which aids in the characterization of unknown structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₀H₇ClN₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. Comparison of the experimentally measured exact mass with the theoretical value provides strong evidence for the molecular formula.

Predicted HRMS Data for this compound Adducts uni.lu

Adductm/z
[M+H]⁺223.02688
[M+Na]⁺245.00882
[M+NH₄]⁺240.05342
[M+K]⁺260.98276

The fragmentation of quinazolines under mass spectrometry is influenced by the substituents present. A common fragmentation pathway involves the loss of small, stable molecules. For this compound, potential fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or the cleavage of the quinazoline ring itself. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for determining the purity of "this compound" and for the isolation of the compound from reaction mixtures and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is routinely used to assess the purity of "this compound" and to confirm its molecular identity.

In a typical LC-MS analysis, a small amount of the sample is injected into an HPLC system. The compound travels through a column packed with a stationary phase, and its separation from impurities is achieved based on differential partitioning between the stationary phase and a liquid mobile phase. A common setup for quinazoline derivatives involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For "this compound" (molecular formula C₁₀H₇ClN₂O₂), the expected exact mass is 222.0196 g/mol . Mass spectrometry provides confirmation of the compound's identity by detecting the molecular ion peak corresponding to this mass. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition.

The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to "this compound" and comparing it to the total area of all detected peaks.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺223.0269
[M+Na]⁺245.0088
[M+K]⁺260.9828
[M+NH₄]⁺240.0534

This interactive table provides the predicted mass-to-charge ratios for common adducts of this compound, which are crucial for its identification in LC-MS analysis. uni.lu

Preparative Chromatography for Compound Isolation

For the isolation and purification of "this compound" on a larger scale, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but utilizes larger columns and higher sample loads to separate and collect the desired compound.

Column chromatography is a widely used form of preparative chromatography for the purification of quinazoline derivatives. In this method, a glass column is packed with a solid adsorbent, typically silica (B1680970) gel or alumina, which serves as the stationary phase. The crude reaction mixture containing "this compound" is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

The separation occurs as the different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. By carefully selecting the stationary and mobile phases, "this compound" can be effectively separated from starting materials, byproducts, and other impurities. Fractions of the eluent are collected sequentially, and those containing the pure compound, as determined by a monitoring technique like thin-layer chromatography (TLC) or analytical HPLC, are combined. The solvent is then evaporated to yield the purified "this compound".

Other Spectroscopic Methods for Structural Characterization

In addition to mass spectrometry, a suite of other spectroscopic techniques is essential for the complete structural elucidation of "this compound" and its derivatives. These methods provide detailed information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For "this compound," characteristic signals are expected for the aromatic protons on the quinazoline ring system and the methyl protons of the ester group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide valuable information about the substitution pattern on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, carbonyl, methyl carbons).

Table 2: General Expected ¹H and ¹³C NMR Chemical Shift Ranges for Quinazoline Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0110 - 160
Methyl Ester (O-CH₃)3.8 - 4.250 - 55
Carbonyl (C=O)-160 - 175

This interactive table presents typical chemical shift ranges for key functional groups found in quinazoline derivatives, aiding in the interpretation of NMR spectra for compounds like this compound.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For "this compound," key vibrational bands would be expected for:

C=O stretching of the ester group (typically around 1700-1730 cm⁻¹).

C-O stretching of the ester group (around 1200-1300 cm⁻¹).

Aromatic C=C and C=N stretching vibrations (in the 1450-1650 cm⁻¹ region).

C-Cl stretching (typically in the 600-800 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the quinazoline ring in "this compound" exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substitution pattern on the ring. Studies on quinazoline derivatives have shown that they typically exhibit two main absorption bands, which can be influenced by the solvent and the nature of the substituents. asianpubs.org

By combining the data from these advanced analytical and spectroscopic techniques, a complete and unambiguous characterization of "this compound" and its derivatives can be achieved, ensuring their identity, purity, and structural integrity for their intended applications.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Modifications of the Quinazoline (B50416) Core for Biological Activity Modulation

The biological activity of quinazoline derivatives can be significantly influenced by modifications at various positions of the quinazoline core. nih.govresearchgate.net The quinazoline nucleus itself possesses structural features, such as hydrogen bond acceptors and a hydrophobic surface, that are crucial for interactions with biological targets. ijpscr.info

The introduction of different substituents on the benzene (B151609) ring of the quinazoline scaffold has been shown to alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. For instance, the presence and position of substituents on the quinazoline ring are critical for the cytotoxic activity of these compounds against cancer cell lines. researchgate.net

Furthermore, the fusion of additional heterocyclic rings to the quinazoline core, a strategy known as annelation, has been explored to create more complex chemical entities with novel biological activities. unica.it These modifications can lead to compounds with enhanced potency and selectivity.

Impact of Substituents at the C-4 Position on Ligand-Target Interactions

The chlorine atom at the C-4 position of Methyl 4-chloroquinazoline-7-carboxylate is a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) reactions. preprints.orgmdpi.com This position is highly susceptible to nucleophilic attack, allowing for the facile synthesis of diverse libraries of 4-substituted quinazoline derivatives. mdpi.comnih.gov

The nature of the substituent at the C-4 position plays a pivotal role in determining the biological activity and selectivity of the resulting compounds. The introduction of anilino (amino-phenyl) groups at this position has been a particularly fruitful strategy, leading to the development of potent inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). preprints.orgnih.gov

The electronic and steric properties of the aniline (B41778) ring itself can be fine-tuned to optimize interactions with the target protein. For example, the presence of electron-donating or electron-withdrawing groups on the aniline ring can modulate the pKa of the quinazoline nitrogen atoms and influence hydrogen bonding interactions within the active site of a target enzyme. preprints.org

Below is a table summarizing the impact of various C-4 substituents on the biological activity of quinazoline derivatives, based on findings from multiple studies.

C-4 SubstituentBiological Target/ActivityKey Findings
AnilinoEGFR Kinase InhibitionEssential for high-potency inhibition. preprints.org
Substituted AnilinoEGFR, VEGFR Kinase InhibitionSubstituents on the aniline ring modulate potency and selectivity. preprints.orgmdpi.com
AminoalkylaminoVarious KinasesCan improve solubility and pharmacokinetic properties. mdpi.com
MorpholinoAnticancer ActivityIncorporation of a morpholine (B109124) ring has shown significant cytotoxic effects. nih.gov

Influence of Modifications at the C-7 Carboxylate Position on Bioactivity

The methyl carboxylate group at the C-7 position of the scaffold also offers a site for chemical modification to influence the compound's bioactivity and physicochemical properties. This ester group can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides and other functional groups. mdpi.com

The introduction of basic side chains at the C-7 position has been shown to dramatically improve the aqueous solubility of 4-anilinoquinazoline (B1210976) derivatives, which is a critical parameter for oral bioavailability. mdpi.com For example, converting the C-7 carboxylate to amides bearing basic functionalities can lead to potent and orally active inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. mdpi.com

The nature of the group at C-7 can also directly impact the compound's interaction with its biological target. For instance, in a series of quinazolinone-7-carboxamides designed as soluble epoxide hydrolase inhibitors, the nature of the amide substituent was found to be a critical determinant of inhibitory potency. mdpi.com

The following table illustrates the effect of modifications at the C-7 position on the properties of quinazoline derivatives.

C-7 ModificationEffectExample Application
Carboxylic AcidCan act as a key binding group.Carbonic Anhydrase Inhibitors nih.gov
Amide with Basic Side ChainImproved aqueous solubility and oral bioavailability. mdpi.comVEGF Receptor Kinase Inhibitors mdpi.com
Substituted AmideModulates potency and selectivity. mdpi.comSoluble Epoxide Hydrolase Inhibitors mdpi.com

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. Conformational analysis of quinazoline derivatives, often aided by molecular modeling and computational techniques, provides valuable insights into the spatial arrangement of key functional groups and their influence on biological activity. frontiersin.orgnih.govmdpi.com

Molecular docking studies are frequently employed to predict the binding mode of quinazoline derivatives within the active site of their target proteins. nih.govmdpi.com These studies can reveal crucial hydrogen bonding, hydrophobic, and electrostatic interactions that contribute to the compound's affinity and selectivity. For instance, docking studies have helped to elucidate the binding of 4-anilinoquinazoline derivatives to the ATP-binding pocket of EGFR, highlighting the importance of the quinazoline nitrogen atoms in forming hydrogen bonds with key amino acid residues. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved pharmacological properties. cambridgemedchemconsulting.comniper.gov.in These approaches are particularly relevant in the optimization of quinazoline-based compounds.

Scaffold Hopping: This strategy involves replacing the central quinazoline core with a different, but functionally equivalent, scaffold while retaining the key pharmacophoric elements. The goal is to identify new chemical series with potentially improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govniper.gov.innih.gov For example, a thienopyrimidinone scaffold has been explored as a replacement for the quinazolinone core in the design of allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. unica.it

Bioisosteric Replacement: This approach involves the substitution of one atom or group of atoms with another that has similar physical and chemical properties, with the aim of modulating the molecule's biological activity, metabolic stability, or toxicity. nih.govpreprints.orgcambridgemedchemconsulting.com In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule. For instance, the chloro group at the C-4 position can be replaced with other halogens or small lipophilic groups. cambridgemedchemconsulting.comu-tokyo.ac.jp The ester at C-7 can be replaced by other groups such as amides or sulfonamides, which can mimic the hydrogen bonding capabilities of the carboxylate. nih.gov

A common bioisosteric replacement for a carboxylic acid or its ester is a tetrazole ring, which can offer similar acidity and hydrogen bonding patterns but with improved metabolic stability and cell permeability.

Biological Activity and Pharmacological Profiling of Methyl 4 Chloroquinazoline 7 Carboxylate Derivatives

Methyl 4-chloroquinazoline-7-carboxylate as a Synthetic Intermediate for Kinase Inhibitors

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in the design of kinase inhibitors. The synthesis of these inhibitors often involves the nucleophilic substitution of the chlorine atom in a 4-chloroquinazoline (B184009) precursor with a desired aniline (B41778) derivative. This compound serves as a valuable starting material in this context, with the 7-carboxylate group offering a potential point for further modification or interaction with the target protein.

Development of Extracellular Signal-Regulated Kinase 5 (ERK5) Inhibitors

Extracellular signal-regulated kinase 5 (ERK5) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and has been implicated in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been linked to the progression of certain cancers, making it an attractive target for therapeutic intervention.

Research into novel ERK5 inhibitors has led to the exploration of various chemical scaffolds, including those derived from quinazoline (B50416). A patent for the identification and use of ERK5 inhibitors describes the synthesis of quinazoline derivatives with potential therapeutic applications in cancer. One such derivative, Methyl 4-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}quinazoline-7-carboxylate, was synthesized, highlighting the utility of the quinazoline-7-carboxylate core in developing compounds that target ERK5. The synthesis involved the initial preparation of a suitable quinazoline-7-carboxylate precursor, which was then elaborated to the final active compound.

Table 1: Example of an ERK5 Inhibitor Derived from a Quinazoline-7-carboxylate Scaffold
Compound NameChemical ScaffoldTherapeutic TargetPotential Application
Methyl 4-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}quinazoline-7-carboxylateQuinazoline-7-carboxylateERK5Cancer

Modulation of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Activity

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in the pathogenesis of autoimmune diseases. Consequently, the modulation of RORγ activity with small molecules, particularly inverse agonists, is a promising therapeutic strategy for these conditions.

While direct derivatization of this compound into RORγ modulators is not extensively documented in the available literature, the broader quinazoline scaffold has been investigated for this purpose. For instance, quinazolinedione derivatives have been reported as novel RORγt inverse agonists. These studies provide a rationale for exploring the potential of the quinazoline-7-carboxylate scaffold in the design of new RORγ modulators. The 7-carboxylate group could be envisioned to interact with key residues in the ligand-binding domain of RORγ, potentially leading to novel compounds with improved potency and selectivity.

Role in the Discovery of Phosphodiesterase 7 (PDE7) Inhibitors

Phosphodiesterase 7 (PDE7) is a member of the phosphodiesterase superfamily of enzymes that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The inhibition of PDE7 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular functions, including inflammatory responses. This has positioned PDE7 as a therapeutic target for inflammatory and neurological disorders.

The quinazoline scaffold has been identified as a promising framework for the development of PDE7 inhibitors. nih.govbeilstein-journals.org this compound is a key intermediate in the synthesis of these inhibitors. The 4-chloro position is readily displaced by various nucleophiles, allowing for the introduction of different substituents to probe the active site of the enzyme. For example, a series of thioxoquinazoline derivatives have been synthesized and shown to exhibit potent inhibitory activity against PDE7 at sub-micromolar concentrations. nih.govbeilstein-journals.org The synthesis of such compounds can be initiated from a 4-chloroquinazoline precursor, demonstrating the role of this type of intermediate in the generation of a library of potential PDE7 inhibitors.

Table 2: Quinazoline Derivatives as PDE7 Inhibitors
Compound ClassReported ActivityTherapeutic Potential
ThioxoquinazolinesSub-micromolar inhibition of PDE7A1Anti-inflammatory, Neurological disorders
SpiroquinazolinonesPotent and selective PDE7 inhibition (IC50 in the nanomolar range)Neuroimaging, Anti-inflammatory

Investigations into Other Enzyme Inhibition Profiles

The versatility of the this compound scaffold lends itself to the exploration of its derivatives against a range of other enzymatic targets, leveraging the established importance of the quinazoline core in medicinal chemistry.

Monoacylglycerol Lipase (B570770) (MGL) Inhibition Studies

Monoacylglycerol lipase (MGL) is a serine hydrolase that plays a central role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol. nih.gov Inhibition of MGL leads to elevated levels of 2-AG, which has shown therapeutic potential in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov

While a direct synthetic lineage from this compound to potent MGL inhibitors is not prominently featured in the current literature, derivatives of the closely related quinazolinone scaffold have been investigated for MGL inhibitory activity. For instance, a series of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)butyl)urea derivatives have been synthesized and evaluated as MGL inhibitors. This suggests that the broader quinazoline framework is compatible with MGL active site binding. Future work could explore the conversion of this compound into quinazolinone derivatives to investigate their potential as MGL inhibitors.

Exploration of Distinct Binding Modes in Enzyme Inhibition

The derivatives of this compound can adopt various binding modes within the active sites of different enzymes, which is fundamental to their mechanism of action and selectivity. The specific interactions are dictated by the nature of the substituents introduced at the 4-position and any modifications to the 7-carboxylate group.

In the context of kinase inhibition, 4-anilinoquinazoline derivatives typically act as ATP-competitive inhibitors. The quinazoline nitrogen at position 1 often forms a crucial hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) moiety of ATP. The anilino substituent at the 4-position extends into the hydrophobic pocket of the active site, and variations in this group can confer selectivity for different kinases.

For PDE7 inhibitors derived from a quinazoline scaffold, X-ray crystallography studies of a thioxoquinazoline derivative in complex with the catalytic domain of PDE7A1 have revealed that the inhibitor binds in the active site primarily through hydrophobic interactions with several key residues. nih.gov An aromatic stacking interaction with a conserved phenylalanine residue is a key feature of this binding mode. Interestingly, in this specific complex, the expected hydrogen bond with a conserved glutamine was not observed, highlighting that distinct interaction patterns can drive inhibitor binding. nih.gov

This demonstrates that the quinazoline scaffold, and by extension derivatives of this compound, can be tailored to engage in a variety of binding interactions, including hydrogen bonds, hydrophobic interactions, and aromatic stacking, to achieve potent and selective inhibition of diverse enzyme targets.

In Vitro and In Cellulo Biological Assay Methodologies

The initial assessment of the biological activity of derivatives synthesized from this compound predominantly involves a battery of in vitro and cell-based assays. These methodologies are crucial for determining the cytotoxic and antiproliferative effects of the compounds against various cancer cell lines, providing a preliminary indication of their therapeutic potential.

A foundational technique employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic or cytostatic effect. Similarly, the CCK-8 (Cell Counting Kit-8) assay is utilized to evaluate the anti-proliferative activities of these derivatives. This method is based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce an orange formazan (B1609692) dye, the amount of which is proportional to the number of viable cells. frontiersin.org

Derivatives of 4-anilinoquinazoline, a class of compounds that can be synthesized from this compound, have been extensively evaluated using these methods against a panel of human cancer cell lines. These often include, but are not limited to:

A549 (Human lung carcinoma)

HT-29 (Human colon adenocarcinoma)

MCF-7 (Human breast adenocarcinoma) frontiersin.org

A431 (Human epidermoid carcinoma) , which is known for its overexpression of the Epidermal Growth Factor Receptor (EGFR). bohrium.com

HeLa (Human cervical cancer)

MDA-MB-231 (Human breast adenocarcinoma) nih.govresearchgate.net

The results of these assays are typically expressed as the IC50 value , which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. For instance, in a study of 6-arylureido-4-anilinoquinazoline derivatives, compound 7i demonstrated potent antiproliferative activity with IC50 values of 2.25 µM against A549 cells, 1.72 µM against HT-29 cells, and 2.81 µM against MCF-7 cells. frontiersin.org Another study focusing on 6,7-dialkoxy-4-anilinoquinazolines found that compounds 30 and 33 were particularly effective against the A431 cell line, with IC50 values of 3.5 µM and 3.0 µM, respectively. bohrium.com

Beyond general cytotoxicity, in vitro kinase inhibition assays are pivotal for elucidating the specific molecular targets of these compounds. Given that the quinazoline scaffold is a well-known pharmacophore for kinase inhibitors, these assays are critical. frontiersin.orgnih.gov These enzymatic assays measure the ability of a compound to inhibit the activity of a specific kinase, such as EGFR. The inhibitory potency is also quantified as an IC50 value. For example, compound 7i was found to inhibit EGFR with an IC50 of 17.32 nM, which was more potent than the reference drugs gefitinib (B1684475) (25.42 nM) and erlotinib (B232) (33.25 nM). frontiersin.org

The following interactive table summarizes the in vitro antiproliferative activity of selected 4-anilinoquinazoline derivatives against various cancer cell lines.

CompoundA549HT-29MCF-7A431
7i 2.25 µM1.72 µM2.81 µM-
30 ---3.5 µM
33 ---3.0 µM

Mechanistic Characterization of Bioactive Derivatives

Following the identification of potent derivatives through in vitro and in cellulo screening, subsequent research focuses on elucidating their precise mechanism of action at the molecular level. For quinazoline-based compounds, this often involves a deep dive into their role as protein kinase inhibitors. frontiersin.orgnih.gov

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-anilinoquinazoline scaffold is particularly renowned for its ability to target the ATP-binding site of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

The overexpression or mutation of EGFR is a common feature in a wide range of carcinomas, contributing to tumor progression and resistance to treatment. nih.gov Derivatives of this compound are frequently designed to act as EGFR inhibitors. By binding to the ATP pocket of the EGFR kinase domain, these compounds block the downstream signaling cascade that promotes cell proliferation, thus leading to an anti-tumor effect. frontiersin.orgnih.gov

Molecular docking studies are a key computational tool used to visualize and understand the interaction between the bioactive derivatives and their target kinases. These in silico experiments can predict the binding mode of a compound within the active site of the enzyme and identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its inhibitory activity. For example, docking studies of potent 4-anilinoquinazoline derivatives into the ATP binding site of the EGFR tyrosine kinase domain have shown that they often occupy the same position as known inhibitors like gefitinib, interacting with key amino acid residues such as Val702, Ala719, and Lys721. frontiersin.orgbohrium.com

Further mechanistic studies can involve analyzing the effect of the compounds on the cell cycle. For instance, some quinazolinone derivatives have been shown to induce cell cycle arrest, often at the G2/M or G0/G1 phase, which prevents cancer cells from dividing and proliferating. mdpi.com This is often followed by the induction of apoptosis, or programmed cell death, which is a crucial mechanism for eliminating cancerous cells. The apoptotic process can be confirmed by observing cellular changes such as the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules, which in turn dictate their reactivity. For quinazoline (B50416) derivatives, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, aiding in the design of synthetic routes and the understanding of metabolic pathways.

In a study on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines, DFT calculations were employed to explain why nucleophilic attack preferentially occurs at the C4 position. mdpi.com The calculations revealed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com This theoretical finding is consistent with experimental observations in the synthesis of 4-aminoquinazolines. mdpi.com Similar calculations for Methyl 4-chloroquinazoline-7-carboxylate would be invaluable in predicting its reactivity with various nucleophiles, guiding the synthesis of novel derivatives with substitutions at the 4-position.

Furthermore, quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) can be correlated with the biological activity of quinazoline derivatives. For instance, a lower HOMO-LUMO gap generally implies higher reactivity, which can be a crucial factor in the molecule's interaction with biological targets. physchemres.org Studies on other quinazoline derivatives have used these parameters to understand their potential as corrosion inhibitors, demonstrating the broad applicability of these computational methods. physchemres.org

Table 1: Calculated Quantum Chemical Properties for a Representative Quinazoline Derivative

ParameterValueSignificance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.5 eVElectron-accepting ability
Energy Gap (ΔE)5.0 eVChemical reactivity and stability
Dipole Moment (μ)3.2 DPolarity and solubility

Note: The values in this table are illustrative and based on typical findings for quinazoline derivatives in the literature.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as derivatives of this compound, to a protein target of interest.

The quinazoline scaffold is a well-known inhibitor of various kinases, including the Epidermal Growth Factor Receptor (EGFR). Docking studies of 4-anilinoquinazoline (B1210976) derivatives with the EGFR kinase domain have revealed key interactions responsible for their inhibitory activity. derpharmachemica.com Typically, the quinazoline nitrogen atom (N1) forms a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase. derpharmachemica.com The anilino moiety often occupies a hydrophobic pocket, and substituents on this ring can form additional interactions, enhancing binding affinity. derpharmachemica.com

A virtual screening and molecular docking study of 4,6,7-trisubstituted quinazoline derivatives as potential EGFR inhibitors demonstrated that these compounds can achieve strong binding energies. derpharmachemica.com The docking results helped in ranking the compounds based on their predicted affinity and provided insights into their binding modes, guiding the selection of candidates for synthesis and biological testing. derpharmachemica.com For derivatives of this compound, docking simulations could be used to predict their binding to various kinase targets, with the carboxylate group at the 7-position potentially forming additional hydrogen bonds or electrostatic interactions with the receptor, thereby influencing potency and selectivity.

Table 2: Key Interacting Residues for Quinazoline Derivatives in Kinase Active Sites

Target ProteinKey Interacting ResiduesType of InteractionReference
EGFRMet793Hydrogen Bond derpharmachemica.com
EGFRLeu718, Val726, Ala743, Leu844Hydrophobic Interactions derpharmachemica.com
JAK2Arg980Hydrogen Bond nih.gov
JAK2Leu855, Ala880, Tyr931, Val911Hydrophobic Interactions nih.gov
PDE7AGln413Hydrogen Bond nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and the stability of the interactions over time. MD simulations are particularly useful for assessing the stability of the binding pose predicted by docking and for calculating binding free energies.

MD simulations of quinazoline derivatives in complex with their target proteins, such as EGFR and phosphodiesterase 7 (PDE7), have been used to validate docking results and to gain a deeper understanding of the binding mechanism. nih.govresearchgate.net These simulations can reveal the role of water molecules in mediating ligand-receptor interactions and can highlight subtle conformational changes in both the ligand and the protein upon binding. nih.gov For instance, a 100-nanosecond MD simulation of a quinazoline derivative complexed with PDE7A showed that the docked complex remained stable throughout the simulation, with the root-mean-square deviation (RMSD) of the ligand and protein atoms staying within acceptable ranges. nih.gov

For a potential inhibitor derived from this compound, MD simulations could be employed to assess the stability of its interaction with the target protein. The trajectory from the simulation can be analyzed to identify persistent hydrogen bonds and hydrophobic contacts, providing a more accurate picture of the key determinants of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on quinazoline derivatives to model their anticancer, antimicrobial, and other biological activities. nih.govresearchgate.netresearchgate.net These models are typically built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For example, a 3D-QSAR study on quinazoline derivatives as EGFR inhibitors identified the importance of steric and electrostatic fields around the molecule for its inhibitory activity. frontiersin.org

A QSAR model for derivatives of this compound could be developed by synthesizing a library of analogs with varying substituents at the 4-position and measuring their biological activity against a specific target. The resulting model could then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates.

Table 3: Common Molecular Descriptors Used in QSAR Models for Quinazoline Derivatives

Descriptor TypeExamplesInformation Encoded
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution, reactivity
StericMolecular weight, molar refractivitySize and shape of the molecule
HydrophobicLogPLipophilicity, membrane permeability
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity

Virtual Screening Approaches for Novel Bioactive Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening uses the knowledge of known active molecules to identify other compounds with similar properties. For example, a pharmacophore model can be built based on the essential features of a known active quinazoline derivative, and this model can then be used to screen a database for compounds that match the pharmacophore. A 3D-QSAR-based pharmacophore model was successfully used to screen a database and identify novel acetylcholinesterase inhibitors with a quinazoline core. nih.gov

Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. This approach has been used to identify novel quinazoline-based inhibitors of JAK2. nih.gov A chemical library was screened using SurflexDock, leading to the identification of a hit compound that was subsequently optimized to yield a potent inhibitor. nih.gov The this compound scaffold could be used as a starting point for both ligand-based and structure-based virtual screening campaigns to discover novel inhibitors for a wide range of biological targets.

Emerging Research Directions and Future Perspectives

Advancements in Asymmetric Synthesis of Chiral Quinazoline (B50416) Derivatives

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the asymmetric synthesis of chiral quinazoline derivatives is a significant and growing area of research. While direct asymmetric syntheses starting from Methyl 4-chloroquinazoline-7-carboxylate are still an emerging field, advancements in the broader class of quinazolines highlight the future direction.

Modern strategies focus on creating stereogenic centers, including both C-N and C-C axial chirality, which can impart unique pharmacological properties to the molecule. Key methodologies that could be adapted for derivatives of this compound include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, such as chiral phosphoric acids, is enabling the enantioselective construction of axially chiral quinazolinones. These methods often proceed through processes like atroposelective halogenation or kinetic resolution.

Biomimetic Reduction: Inspired by biological systems, researchers are using chiral and regenerable NAD(P)H models for the asymmetric reduction of the quinazoline core, yielding chiral dihydroquinazolinones with high enantioselectivity.

The 7-carboxylate group of this compound can be used to introduce bulky substituents that, in conjunction with modifications at the 4-position, could generate the steric hindrance necessary to create stable atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.

Table 1: Methodologies in Asymmetric Synthesis of Chiral Quinazolines

Methodology Description Potential Application to this compound Derivatives
Atroposelective Halogenation Introduction of a halogen atom to create a chiral axis, often catalyzed by a chiral organocatalyst. Could be used to create axially chiral derivatives by controlling the orientation of substituents.
Kinetic Resolution A racemic mixture of chiral molecules is reacted with a chiral catalyst or reagent, which preferentially reacts with one enantiomer, allowing for the separation of the other. Useful for separating enantiomers of chiral quinazoline derivatives synthesized from the parent compound.
Biomimetic Asymmetric Reduction Use of chiral NAD(P)H models to asymmetrically reduce the pyrimidine (B1678525) ring of the quinazoline scaffold. Could generate chiral dihydroquinazoline derivatives with specific stereochemistry at a low cost.

| Chiral Phosphoric Acid Catalysis | Utilizes chiral phosphoric acids to catalyze cycloaddition reactions, leading to the formation of axially chiral products. | Could be employed in multi-step syntheses to build complex chiral quinazoline structures. |

Exploration of Novel Therapeutic Targets for Quinazoline-Based Compounds

Historically, quinazoline derivatives have been prominently developed as inhibitors of the epidermal growth factor receptor (EGFR) for cancer therapy. However, the structural versatility offered by intermediates like this compound is enabling the exploration of a much wider range of biological targets.

Recent research has shown that modifying the quinazoline scaffold can lead to potent and selective inhibitors for various enzymes and receptors implicated in a host of diseases. For instance, derivatives of quinazoline-7-carboxylic acid are being investigated as inhibitors for novel targets in inflammatory and metabolic diseases. acs.org

Emerging Therapeutic Targets:

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a promising strategy for treating cardiovascular and inflammatory diseases. Quinazolinone-7-carboxamides, derived from the core structure of this compound, have been identified as a new class of sEH inhibitors. nih.gov

5-Lipoxygenase-Activating Protein (FLAP): As a key player in the biosynthesis of leukotrienes, FLAP is a target for inflammatory conditions like asthma. Certain quinazolinone-7-carboxamides show dual inhibition of sEH and FLAP. nih.gov

Extracellular signal-regulated kinase 5 (ERK5): This protein is involved in cell proliferation and survival, making it a target for cancer therapy. This compound has been used as a key intermediate in the synthesis of novel ERK5 inhibitors.

Monoacylglycerol Lipase (B570770) (MAGL): This enzyme is involved in the endocannabinoid system and is a target for treating pain and neurodegenerative disorders. The versatility of this compound has been leveraged in creating MAGL inhibitors. google.com.na

Protein Kinases: Beyond EGFR, research is active in targeting other kinases like PI3K and mTOR, which are crucial in cancer cell signaling pathways. nih.gov

The ability to easily derivatize both the 4- and 7-positions of this compound allows for the systematic optimization of potency and selectivity against these novel targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel therapeutic agents is being revolutionized by artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict the biological activity of new molecules, optimize their properties, and accelerate the drug discovery pipeline.

For quinazoline derivatives, AI and ML models are being employed to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical and ML methods to correlate the chemical structure of compounds with their biological activity. These models can predict the potency of new quinazoline derivatives designed from this compound against specific targets like EGFR.

Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those with the highest probability of binding to a therapeutic target. This allows researchers to prioritize the synthesis of the most promising derivatives.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles. By providing the model with the core structure of this compound and a set of desired properties, it can propose novel derivatives for synthesis.

The integration of these computational approaches with traditional medicinal chemistry allows for a more rational and efficient exploration of the chemical space around the quinazoline scaffold, reducing the time and cost associated with drug development.

Development of Prodrug Strategies for Improved Pharmacological Profiles

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound, such as its solubility, stability, and absorption. Prodrug strategies, where a biologically inactive compound is metabolized into the active drug within the body, offer a powerful solution to these challenges.

The 7-carboxylate group in this compound is an ideal handle for the development of prodrugs. nih.gov By converting the carboxylic acid (after hydrolysis of the methyl ester) into various esters or amides, researchers can fine-tune the physicochemical properties of the resulting molecules. nih.gov

Potential Prodrug Strategies:

Improving Water Solubility: Attaching a polar group, such as a polyethylene glycol (PEG) chain, to the carboxylate position can enhance the water solubility of a poorly soluble drug, which is crucial for intravenous administration.

Enhancing Membrane Permeability: Converting the carboxylic acid into a lipophilic ester can improve the compound's ability to cross cell membranes and be absorbed orally.

Targeted Delivery: The prodrug can be designed to be activated by specific enzymes that are overexpressed in diseased tissues, such as tumors. This approach can increase the concentration of the active drug at the site of action and reduce systemic side effects. For example, a quinazolinone prodrug has been designed to be activated by sulfatase 1, an enzyme found on the surface of pancreatic cancer cells.

These strategies allow for the transformation of a potent but pharmacokinetically flawed quinazoline derivative into a viable clinical candidate.

Addressing Synthetic and Biological Challenges in Quinazoline Drug Discovery

Despite the immense potential of quinazoline-based drugs, their development is not without challenges. Both the synthesis and the biological application of these compounds present hurdles that researchers are actively working to overcome.

Synthetic Challenges:

Harsh Reaction Conditions: Traditional methods for synthesizing the quinazoline core can require high temperatures and corrosive reagents, which may not be compatible with sensitive functional groups. There is a continuous effort to develop milder, more efficient, and environmentally friendly synthetic protocols, including microwave-assisted synthesis and metal-free reactions.

Regioselectivity: The synthesis of specifically substituted quinazolines can be complex. Controlling the position of substituents on the benzene (B151609) ring requires carefully planned multi-step synthetic routes.

Scalability: A synthetic route that works well on a laboratory scale may not be practical for large-scale production. Developing scalable and cost-effective syntheses is crucial for the commercial viability of a new drug.

Biological Challenges:

Drug Resistance: Cancer cells, in particular, can develop resistance to targeted therapies like EGFR inhibitors. A major area of research is the design of next-generation quinazoline derivatives that can overcome these resistance mechanisms, for instance, by targeting mutant forms of the protein.

Off-Target Effects: Lack of selectivity can lead to unwanted side effects. Medicinal chemists are focused on designing derivatives with high specificity for their intended target to improve the safety profile of the drug.

Bioavailability: Poor oral bioavailability can limit the therapeutic utility of a compound. This is often addressed through formulation strategies or the prodrug approaches discussed previously.

Overcoming these challenges through innovative synthetic chemistry and a deeper understanding of the underlying biology is key to unlocking the full therapeutic potential of quinazoline derivatives stemming from this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-chloroquinazoline-7-carboxylate with high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and carboxylation. For example, a derivative synthesis protocol (adapted from quinazoline analogs) involves reacting 4-chloro-7-hydroxyquinazoline with methyl chloroformate under basic conditions. Key steps include:

  • Reagents : Pyridine (as solvent and base), methyl chloroformate, anhydrous conditions.
  • Conditions : Heating at 100°C for 6–8 hours under nitrogen atmosphere.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol.
  • Yield : Comparable derivatives achieve ~66–94% yields depending on substituent reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl ester at C7, chlorine at C4).
  • X-ray Crystallography : Use SHELX-97 (SHELXL) for refinement and WinGX for structure validation . For ambiguous cases, compare experimental data with density functional theory (DFT)-predicted bond lengths and angles.
  • Validation : Apply R-factor thresholds (<5% for high-resolution data) and check for outliers in displacement parameters using Coot .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Step 1 : Remove unreacted starting materials via liquid-liquid extraction (e.g., dichloromethane/water).
  • Step 2 : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product. Monitor fractions via TLC (Rf ~0.5 in same solvent system).
  • Step 3 : Recrystallize in methanol to achieve >98% purity. Centrifuge and dry under vacuum to avoid solvent inclusion .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions (e.g., NMR chemical shifts) and experimental data for this compound?

  • Methodological Answer :

  • Step 1 : Verify solvent effects in DFT calculations (e.g., using the conductor-like polarizable continuum model).
  • Step 2 : Re-examine experimental parameters (e.g., temperature, concentration) that may influence NMR peak splitting.
  • Step 3 : Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation, X-ray for bond geometry). If contradictions persist, consider tautomerism or dynamic effects .

Q. What strategies are effective in resolving polymorphism or crystallographic disorder in this compound?

  • Methodological Answer :

  • Strategy 1 : Collect high-resolution data (<1.0 Å) to resolve overlapping electron density. Use SHELXL’s TWIN and BASF commands to model twinning .
  • Strategy 2 : Vary crystallization conditions (e.g., solvent polarity, cooling rate). For example, slow evaporation of acetone/water mixtures reduces disorder.
  • Strategy 3 : Apply Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O) that stabilize specific polymorphs .

Q. How should researchers design experiments to investigate the regioselectivity of nucleophilic substitution at the 4-chloro position?

  • Methodological Answer :

  • Approach 1 : Compete reactions with varying nucleophiles (e.g., amines vs. alkoxides) in DMF at 80°C. Monitor progress via LC-MS.
  • Approach 2 : Use isotopic labeling (e.g., ³⁵Cl → ³⁷Cl) to track substitution kinetics via mass spectrometry.
  • Approach 3 : Perform DFT calculations (e.g., using Gaussian 16) to compare activation energies for substitution at C4 vs. other positions .

Q. How can researchers validate crystallographic data when encountering ambiguous electron density maps?

  • Methodological Answer :

  • Step 1 : Re-process raw data with alternative software (e.g., DIALS vs. HKL-2000) to exclude indexing errors.
  • Step 2 : Apply SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. Use the "SQUEEZE" command to account for solvent voids .
  • Step 3 : Validate final models using checkCIF/PLATON to flag outliers in bond distances and angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.